BenchChemオンラインストアへようこそ!

L-651392

Enzymology Inhibitor Screening Drug Discovery

L-651392 is a specific 5-LOX inhibitor with a non-redox mechanism, preserving histamine release, unlike dual COX/5-LOX agents. It is orally active and validated in respiratory, GI, and infectious disease models, offering a unique tool for dissecting leukotriene biology. Ideal for researchers requiring target-specific pathway modulation.

Molecular Formula C14H10BrNO3S
Molecular Weight 352.20 g/mol
CAS No. 93211-49-5
Cat. No. B1673810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-651392
CAS93211-49-5
Synonyms4-bromo-2,7-dimethoxy-3H-phenothiazin-3-one
L 651.392
L 651392
L-651,392
L-651392
Molecular FormulaC14H10BrNO3S
Molecular Weight352.20 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C3C=C(C(=O)C(=C3S2)Br)OC
InChIInChI=1S/C14H10BrNO3S/c1-18-7-3-4-8-11(5-7)20-14-9(16-8)6-10(19-2)13(17)12(14)15/h3-6H,1-2H3
InChIKeyYADZEEVOBOJZRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

L-651392 (CAS 93211-49-5): A Specific, Orally Active 5-Lipoxygenase Inhibitor for Leukotriene-Driven Inflammation Research


L-651392 (4-Bromo-2,7-dimethoxy-3H-phenothiazin-3-one) is a phenothiazine-derived, orally active and specific inhibitor of the 5-lipoxygenase (5-LOX) enzyme [1]. By targeting 5-LOX, L-651392 suppresses the biosynthesis of pro-inflammatory leukotrienes (LTs), including LTB4 and LTC4/D4, without inhibiting cyclooxygenase (COX) pathways [2]. This mechanism positions L-651392 as a critical research tool for dissecting the role of the 5-LOX pathway in inflammation, allergy, and immune cell function, distinct from broader anti-inflammatory agents or receptor antagonists.

Why Substituting L-651392 with a Generic 5-LOX Inhibitor or Leukotriene Modulator Compromises Experimental Precision


The therapeutic and investigational landscape for leukotriene pathway modulation is complex, featuring distinct classes of agents including direct 5-LOX inhibitors, 5-LOX activating protein (FLAP) inhibitors, and leukotriene receptor antagonists (LTRAs). A critical distinction exists even within the 5-LOX inhibitor class: L-651392 demonstrates a specific, non-redox mechanism that preserves histamine release [1], contrasting with broader-spectrum compounds like L-651896, which inhibits both 5-LOX and cyclooxygenase (COX) [2]. Furthermore, unlike receptor antagonists such as MK-571, which block the action of pre-formed leukotrienes [3], L-651392 inhibits their biosynthesis. This fundamental mechanistic difference means in-class or alternative compounds cannot be freely interchanged without altering the scope of the experimental outcome and the specificity of the biological insight gained. The quantitative data below underscores the specific, verifiable performance of L-651392 that defines its utility.

Quantitative Differentiation of L-651392: Key Performance Metrics vs. Comparators


Enzyme Inhibition Potency: L-651392 IV50 vs. AA-861 and BW755C in Porcine 5-LOX

L-651392 exhibits a superior inhibitory potency on purified porcine 5-lipoxygenase compared to the reference inhibitors AA-861 and BW755C. The half-maximal inhibitory concentration (IV50) for L-651392 was determined to be in the range of 0.3-0.5 µM in the presence of 1 mM NADH [1]. This represents a 10- to 20-fold increase in potency relative to AA-861 (IC50: 4-10 µM) and an 8- to 30-fold increase relative to BW755C (IC50: 4-15 µM) under comparable assay conditions [1].

Enzymology Inhibitor Screening Drug Discovery

Selectivity Profile: L-651392 Preserves Histamine Release vs. Dual-Action Inhibitors

In rat basophilic leukemia (RBL) cells stimulated with anti-IgE or calcium ionophore A23187, L-651392 (used at a concentration sufficient to completely inhibit LTC4/D4 generation) did not affect the release of serotonin, a marker of degranulation [1]. In contrast, the broader 5-LOX/COX inhibitor L-651896 and the non-selective inhibitors NDGA and ETYA partially inhibited serotonin release under similar conditions [1][2]. This demonstrates that L-651392 achieves specific 5-LOX pathway blockade without interfering with proximal mast cell activation and degranulation events.

Immunopharmacology Mast Cell Biology Allergy Research

In Vivo Efficacy: L-651392 Attenuates Pulmonary Responses in Primate Model

Oral administration of L-651392 in a non-human primate model of allergic asthma demonstrated significant in vivo efficacy. In ascaris-challenged squirrel monkeys, a single oral dose of 5 mg/kg L-651392 resulted in near-complete inhibition of the antigen-induced increases in pulmonary resistance (RL) and decreases in dynamic compliance (Cdyn) [1]. A lower dose of 1 mg/kg p.o. produced a significant but partial inhibition of the decrease in Cdyn [1]. This efficacy profile, achieved through specific 5-LOX inhibition, contrasts with the mechanism of receptor antagonists like MK-571, which block the action of LTD4 at the CysLT1 receptor [2].

Respiratory Pharmacology Asthma Models In Vivo Pharmacology

In Vivo Disease Modification: L-651392 Accelerates Healing in Colitis Model Comparable to 5-ASA

In a rat model of chronic colitis induced by trinitrobenzene sulfonic acid, daily intracolonic treatment with L-651392 during the first four days post-induction significantly reduced colonic LTB4 synthesis, damage score, and inflammation [1]. Critically, the healing produced by L-651392 was reported to be comparable to that achieved with 5-aminosalicylic acid (5-ASA), a standard-of-care therapy for inflammatory bowel disease [1]. This demonstrates that specific inhibition of the 5-LOX pathway by L-651392 can produce therapeutic effects on par with a clinically validated anti-inflammatory agent in this model, highlighting its potential as a reference tool for GI inflammation research.

Gastroenterology Inflammatory Bowel Disease Preclinical Models

Tissue Protection in Infection: L-651392 Reduces PMN Infiltration vs. Hydrocortisone

In a rat model of acute ascending pyelonephritis induced by E. coli, treatment with L-651392 (10 mg/kg/day) resulted in a significant reduction in polymorphonuclear cell (PMN) infiltration into the renal cortex compared to both the vehicle control and a hydrocortisone treatment group (P < 0.001) [1]. Importantly, this reduction in inflammatory cell recruitment occurred without affecting bacterial colony counts in the kidney [1]. In contrast, treatment with hydrocortisone (25 mg/kg/day) did not prevent PMN migration or subsequent tissue damage, despite its broad immunosuppressive properties [1]. This demonstrates a unique, targeted protective effect for L-651392 on host tissue during infection, independent of direct antibacterial activity or generalized immunosuppression.

Infectious Disease Immunology Inflammation Research

Optimal Research and Discovery Applications for L-651392 (CAS 93211-49-5)


Functional Dissection of Mast Cell and Basophil Activation Pathways

L-651392 is an optimal tool for experiments designed to separate the contribution of newly synthesized leukotrienes from pre-formed granule mediators (e.g., histamine) in allergic and pseudo-allergic reactions. Its proven selectivity, shown by complete inhibition of LTC4/D4 synthesis without affecting serotonin/histamine release [1], makes it superior to dual inhibitors or broader pathway modulators for this purpose. This allows researchers to clearly attribute biological responses (e.g., smooth muscle contraction, vascular permeability) specifically to 5-LOX-derived lipid mediators in ex vivo human basophil [2] or rodent mast cell assays.

Preclinical In Vivo Modeling of Respiratory Allergic Disease

L-651392 is a well-characterized reference standard for establishing the role of endogenous leukotrienes in respiratory models. Its demonstrated oral bioavailability and robust efficacy at 5 mg/kg p.o. in a non-human primate asthma model [1] make it a reliable positive control for benchmarking novel 5-LOX or FLAP inhibitors. It can be used in guinea pig and rodent models of airway hyperresponsiveness to validate target engagement and compare the pharmacodynamic effects of biosynthesis inhibition against leukotriene receptor antagonism [2].

Investigating Leukotrienes in Inflammatory Bowel Disease (IBD) Pathogenesis

Researchers focused on the role of lipid mediators in gastrointestinal inflammation can utilize L-651392 as a validated pharmacological tool. Its ability to reduce colonic LTB4 synthesis and accelerate mucosal healing in the TNBS-colitis model, with an effect comparable to the clinical standard 5-ASA [1], provides a strong foundation for further mechanistic studies. L-651392 can be used to probe the specific contribution of the 5-LOX pathway to neutrophil recruitment, epithelial barrier function, and fibrosis in various preclinical colitis models.

Distinguishing Host Inflammatory Response from Pathogen Control in Infection Models

L-651392 is uniquely suited for studies investigating the immunopathology of bacterial infections, particularly in the kidney and urinary tract. Its capacity to significantly reduce PMN-mediated tissue damage and inflammation in an E. coli pyelonephritis model without compromising bacterial clearance [1] allows for a clean experimental separation of host-damaging inflammation from effective immunity. This makes it a valuable tool for exploring adjunctive host-directed therapies and understanding the specific role of leukotrienes in infectious disease pathology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-651392

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.